molecular formula C14H18ClN3 B11854946 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine CAS No. 5423-72-3

3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Número de catálogo: B11854946
Número CAS: 5423-72-3
Peso molecular: 263.76 g/mol
Clave InChI: LKEMVVCLTDWQJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Aminomethyl)-N-butyl-7-chloroquinolin-4-amine (CAS 5423-72-3) is a high-purity quinoline derivative offered as a key chemical reference standard for scientific research. This compound features a molecular formula of C14H18ClN3 and a molecular weight of 263.77 . Quinoline-based compounds, particularly those featuring a 7-chloro group and a 4-amino substituent on the quinoline nucleus, are of significant interest in medicinal chemistry for their antimalarial properties . These functional groups are known to work synergistically to inhibit β-hematin formation and facilitate drug accumulation within the acidic food vacuole of Plasmodium parasites, a well-established mechanism for this chemical class . Researchers are exploring such structural motifs in the development of novel hybrid antimalarial agents, which are designed to target multiple pathways simultaneously to enhance efficacy and combat drug resistance . Beyond its direct applications, this compound serves as a valuable synthetic intermediate or building block for constructing more complex molecular architectures, such as quinoline-triazine conjugates, which are investigated for their potential to inhibit crucial parasitic enzymes like dihydrofolate reductase (DHFR) . Please note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

Número CAS

5423-72-3

Fórmula molecular

C14H18ClN3

Peso molecular

263.76 g/mol

Nombre IUPAC

3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

InChI

InChI=1S/C14H18ClN3/c1-2-3-6-17-14-10(8-16)9-18-13-7-11(15)4-5-12(13)14/h4-5,7,9H,2-3,6,8,16H2,1H3,(H,17,18)

Clave InChI

LKEMVVCLTDWQJE-UHFFFAOYSA-N

SMILES canónico

CCCCNC1=C2C=CC(=CC2=NC=C1CN)Cl

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Mechanism of Action of 7-Chloroquinoline Derivatives with Aminomethyl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-chloroquinoline (7-CQ) scaffold remains the privileged pharmacophore in antimalarial and lysosomotropic drug discovery. While the parent compound, Chloroquine (CQ), has compromised efficacy due to widespread resistance, aminomethyl-substituted derivatives (often synthesized via Mannich reactions) have emerged as critical tools to bypass the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT).

This guide dissects the molecular mechanism of these derivatives, distinguishing their activity from standard CQ. It details how the aminomethyl side chain sterically hinders efflux while maintaining the core heme-binding affinity required for parasite cytotoxicity.

Chemical Architecture & Pharmacophore Analysis

To understand the mechanism, one must first deconstruct the Structure-Activity Relationship (SAR). The efficacy of aminomethyl-7-chloroquinoline derivatives relies on a tripartite molecular architecture.

The Tripartite Scaffold
  • The 7-Chloroquinoline Core: The flat aromatic system is essential for

    
     stacking interactions with the porphyrin ring of heme. The chlorine atom at position 7 is electron-withdrawing, increasing the acidity of the conjugate acid and enhancing binding affinity to ferriprotoporphyrin IX (FPIX).
    
  • The Aminomethyl Substituent (The "Resistance Breaker"): Unlike the flexible diethylamino side chain of CQ, aminomethyl substitutions (often introducing piperazine, pyrrolidine, or bulky aromatic amines) alter the molecular volume and pKa. This modification prevents the drug from "fitting" into the mutant PfCRT efflux pump.

  • The Basic Nitrogen: Essential for pH trapping. The molecule enters the acidic vacuole (pH ~5.0) in a neutral form, becomes protonated, and is trapped, accumulating to millimolar concentrations.

Visualization of the Pharmacophore

The following diagram illustrates the functional roles of each structural component.

SAR_Analysis Core 7-Chloroquinoline Core HemeBind Heme Binding (π-π Stacking) Core->HemeBind Scaffold Cl 7-Cl Atom Cl->HemeBind Electronic modulation SideChain Aminomethyl Substituent (Mannich Base) Accumulation Lysosomal Accumulation (pH Trapping) SideChain->Accumulation pKa Tuning Evasion PfCRT Efflux Evasion (Steric Hindrance) SideChain->Evasion Bulk/Lipophilicity Nitrogen Basic Nitrogen Nitrogen->Accumulation Protonation

Figure 1: Pharmacophore dissection of aminomethyl-7-chloroquinoline derivatives showing functional mapping.

Primary Mechanism: Hemozoin Inhibition

The defining mechanism of action is the interference with the parasite's heme detoxification pathway.[1] This is a chemical, rather than protein-enzymatic, inhibition process.

The Biological Context

Malaria parasites digest hemoglobin within the acidic digestive vacuole to source amino acids. This process releases free heme (Ferriprotoporphyrin IX), which is highly toxic as it generates Reactive Oxygen Species (ROS) and lyses membranes. The parasite survives by biocrystallizing this heme into inert Hemozoin (β-hematin).[1][2][3]

The Inhibitory Event

Aminomethyl-7-CQ derivatives accumulate in the vacuole and bind to the dimeric form of hematin.

  • Capping: The drug forms a complex with the growing face of the hemozoin crystal.

  • Sequestration: The drug-heme complex remains soluble and toxic.

  • Lysis: The accumulation of drug-heme complexes induces lipid peroxidation in the vacuolar membrane, causing leakage of autoflagellated enzymes into the parasite cytoplasm, leading to death.

Heme_Pathway Hb Hemoglobin Heme Free Heme (Fe3+) (Toxic) Hb->Heme Proteolysis Hemozoin Hemozoin Crystals (Inert) Heme->Hemozoin Biocrystallization Complex Drug-Heme Complex Heme->Complex Drug Binding Parasite Parasite Survival Hemozoin->Parasite Death Oxidative Stress & Membrane Lysis Drug Aminomethyl-7-CQ Drug->Heme Intercalation Complex->Hemozoin BLOCKS Complex->Death

Figure 2: The Heme Detoxification Blockade. The drug intercepts toxic heme, preventing its conversion to safe hemozoin.[1][4]

Overcoming Resistance: The Aminomethyl Advantage

Standard Chloroquine fails in resistant strains (e.g., P. falciparum Dd2 or W2) because the mutant PfCRT transporter pumps the drug out of the vacuole before it can cap the hemozoin crystals.

Mechanism of Reversal: Aminomethyl derivatives act as "Reversed Chloroquines" (RCQs).

  • Steric Bulk: The introduction of rigid or bulky groups (e.g., piperazine-linked phenols) via the Mannich reaction creates a molecule that is too large or geometrically distinct to be recognized by the K76T mutation site in the PfCRT channel.

  • Lipophilicity: These derivatives often possess higher logP values, enhancing passive diffusion back into the vacuole even if some efflux occurs.

Data Comparison: The table below illustrates the shift in potency (IC50) when comparing standard CQ to Aminomethyl derivatives in resistant strains.

Compound ClassSide Chain TypeIC50 (Sensitive Strain - 3D7)IC50 (Resistant Strain - W2/Dd2)Resistance Index (RI)
Chloroquine Diethylamino (Linear)~15 nM~150 - 300 nM>10 (High Resistance)
Aminomethyl Derivative A Piperazine-Phenol (Bulky)~20 nM~25 nM~1.2 (Full Reversal)
Aminomethyl Derivative B Pyrrolidine (Cyclic)~18 nM~30 nM~1.6 (Partial Reversal)

Note: Data generalized from structure-activity trends in "Reversed Chloroquine" literature [1, 3].

Secondary Mechanism: Autophagy Inhibition (Anticancer)[5]

Beyond malaria, these derivatives are potent tools in oncology. Cancer cells, particularly in KRAS-driven tumors, rely on autophagy to recycle nutrients during metabolic stress.

  • Lysosomal Alkalinization: Like CQ, these derivatives accumulate in lysosomes, raising the pH.

  • Fusion Blockade: The pH increase inhibits lysosomal proteases (Cathepsins) and prevents the fusion of autophagosomes with lysosomes.

  • Result: Accumulation of toxic protein aggregates and dysfunctional organelles, triggering apoptosis.

Experimental Protocols (Self-Validating Systems)

To validate the MoA of your specific derivative, use the following protocols. These are designed to be robust and reproducible.

Protocol A: -Hematin Inhibition Assay (Cell-Free)

Purpose: To confirm the compound binds heme and physically prevents crystallization, independent of cellular transport mechanisms.

Reagents:

  • Hemin Chloride (dissolved in DMSO, 2.5 mg/mL).

  • 0.5M Sodium Acetate Buffer (pH 5.0).

  • Tween-20 or NP-40 (to mimic lipid environment).

Workflow:

  • Preparation: In a 96-well plate, dispense 100 µL of Hemin solution.

  • Treatment: Add test compounds (0–100 µM range) in triplicate. Include CQ as a positive control.

  • Initiation: Add 100 µL of Acetate Buffer (pH 5.0) to initiate crystallization.

  • Incubation: Incubate at 60°C for 18–24 hours. (Heat accelerates the crystallization).

  • Wash: Solubilize unreacted free heme using a mild pyridine solution (or 5% sodium bicarbonate). Crystalline

    
    -hematin will remain solid/precipitated.
    
  • Quantification:

    • Method 1 (Precipitate): Wash the pellet, dissolve in 0.1M NaOH, read OD at 405 nm. (Higher OD = More crystals = Less Inhibition).

    • Method 2 (Soluble Heme): Measure the supernatant using the Pyridine-Hemochrome method. (Higher OD = More free heme = High Inhibition).

Protocol B: Cellular Accumulation & Resistance Assessment

Purpose: To verify if the aminomethyl group successfully bypasses efflux.

Workflow:

  • Culture: Grow P. falciparum strains (3D7 sensitive, W2 resistant).

  • Incubation: Treat synchronized ring-stage parasites with the IC50 concentration of the derivative.

  • Extraction: At 1 hour and 4 hours, spin down pellets, wash with ice-cold PBS.

  • Lysis: Lyse cells and extract drug.

  • Quantification: Use HPLC-UV or LC-MS/MS to quantify intracellular drug concentration.

    • Success Metric: If the [Drug] in W2

      
       [Drug] in 3D7, the resistance mechanism has been bypassed.
      

References

  • Mechanism of Action & Heme Binding: Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry.

  • Beta-Hematin Inhibition Assay Protocol: Ncokazi, K. K., & Egan, T. J. (2005).[5] "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds."[5][6] Analytical Biochemistry.

  • Reversed Chloroquines & Resistance: Peyton, D. H., et al. (2012). "Reversed Chloroquine Molecules as a Strategy to Overcome Resistance in Malaria."[7] Molecules.

  • Autophagy Inhibition Mechanism: Mauthe, M., et al. (2018). "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion."[8][9] Autophagy.

  • Mannich Base Derivatives: Kaur, K., et al. (2010). "Antimalarial efficacy of novel bis-quinoline Mannich bases." Journal of Medicinal Chemistry.

Sources

Technical Monograph: N-butyl-7-chloroquinolin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Functional Versatility in Antimalarial and Antineoplastic Pharmacophores

Executive Summary

The N-butyl-7-chloroquinolin-4-amine moiety represents a foundational pharmacophore in medicinal chemistry. Historically anchored as the structural core of Chloroquine (CQ) and Amodiaquine, this scaffold has transcended its antimalarial origins to become a critical probe in oncology.

This technical guide analyzes the "N-butyl" analog not merely as a derivative, but as a minimalist lipophilic probe used to dissect the Structure-Activity Relationship (SAR) of the 4-aminoquinoline class. By stripping away the terminal basicity of the diethylamino side chain (found in CQ), researchers utilize N-butyl analogs to isolate the effects of lipophilicity and steric bulk on lysosomal accumulation and heme binding.

Chemical Architecture & SAR Analysis

The biological efficacy of N-butyl-7-chloroquinolin-4-amine analogs relies on a bipartite molecular architecture. Understanding the interplay between the heteroaromatic core and the alkyl side chain is prerequisite for rational drug design.

The 7-Chloroquinoline Core (The "Warhead")

The 7-chloro substituent is electronically non-negotiable.

  • Electronic Effect: The chlorine atom exerts an electron-withdrawing effect, reducing the pKa of the quinoline ring nitrogen. This modulation is critical for pH-dependent trapping within the acidic food vacuole of Plasmodium parasites or the lysosomes of cancer cells.

  • Binding Affinity: It enhances

    
    -
    
    
    
    stacking interactions with ferriprotoporphyrin IX (heme), the toxic byproduct of hemoglobin digestion. Removal or substitution of the 7-Cl group (e.g., with a methyl group) drastically reduces inhibition of hemozoin formation.
The N-Butyl Side Chain (The "Navigator")

While Chloroquine possesses a basic diethylaminoopentyl chain, the N-butyl analog presents a hydrophobic, non-ionizable terminus (unless further functionalized).

  • Lipophilicity: The 4-carbon alkyl chain optimizes membrane permeability (

    
    ), allowing rapid passive diffusion across the plasma membrane.
    
  • Steric Fit: The butyl chain length (approx. 4-5 Å) is sufficient to prevent steric clash at the active site while maintaining flexibility.

  • SAR Insight: Studies indicate that while a terminal amine is required for maximal lysosomal accumulation (via proton trapping), the N-butyl chain serves as an ideal "spacer" for hybrid drug design, linking the quinoline core to other pharmacophores like chalcones or sulfonamides.

Synthetic Pathways[1][2][3][4][5]

The synthesis of N-butyl-7-chloroquinolin-4-amine is a classic example of Nucleophilic Aromatic Substitution (


) . The reaction is driven by the leaving group ability of the chlorine at position 4, which is activated by the ring nitrogen.
Reaction Logic

The C4 position of 4,7-dichloroquinoline is highly electrophilic due to the inductive effect of the ring nitrogen and the specific resonance stabilization of the intermediate Meisenheimer complex.

Visualization of Synthetic Workflow

Synthesis_Workflow Precursor 4,7-Dichloroquinoline (Electrophile) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate Activation Reagent n-Butylamine (Nucleophile) Reagent->Intermediate Attack @ C4 Conditions Conditions: Neat / 120-130°C or Ethanol Reflux Conditions->Intermediate Energy Input Product N-butyl-7-chloroquinolin-4-amine (Target) Intermediate->Product -HCl (Elimination)

Figure 1:


 pathway for the synthesis of the target scaffold. The reaction requires thermal energy to overcome the aromatic stability barrier.
Detailed Experimental Protocol

Objective: Synthesis of N-butyl-7-chloroquinolin-4-amine via neat reaction.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq, 2.5 mmol)

  • n-Butylamine (2.0 eq, 5.0 mmol) - Acts as both reactant and base.

  • Dichloromethane (DCM) for extraction.

  • 5% Aqueous

    
    .[1][2]
    

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4,7-dichloroquinoline (495 mg).

  • Nucleophile Addition: Add n-butylamine (excess) directly to the flask. No solvent is strictly necessary if the amine is liquid and in excess, but absolute ethanol can be used if temperature control is difficult.

  • Thermal Activation: Heat the mixture to 120–130°C in an oil bath. Maintain stirring for 6–8 hours.

    • Validation: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting material (4,7-DCQ) spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. The mixture may solidify or become viscous.

  • Extraction: Dissolve the residue in DCM (30 mL).

  • Wash: Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 5% aq.[1][2]

      
       (2 x 20 mL) to neutralize HCl salts.
      
    • Distilled water (2 x 20 mL).

    • Brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from a Hexane:Chloroform (80:20) mixture to yield the pure product.

Mechanistic Profiling: Dual-Action Pharmacology

The N-butyl-7-chloroquinolin-4-amine scaffold exhibits pleiotropic effects depending on the biological context (Parasite vs. Cancer Cell).

Antimalarial Mechanism: Heme Detoxification

In Plasmodium falciparum, the parasite digests hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic. The parasite polymerizes this into safe hemozoin .

  • Mechanism: The quinoline ring

    
    -stacks with the heme dimer.
    
  • Result: This caps the polymer, preventing further sequestration. Free heme builds up, causing membrane lysis and parasite death.

Anticancer Mechanism: Autophagy Inhibition

Cancer cells often rely on autophagy (self-eating) to survive metabolic stress and chemotherapy.

  • Lysosomotropism: The weakly basic quinoline enters the lysosome and becomes protonated (trapped).

  • pH Elevation: Accumulation raises lysosomal pH, inhibiting proteases (Cathepsins).

  • Flux Blockage: This prevents the fusion of autophagosomes with lysosomes. The cell accumulates toxic protein aggregates and damaged organelles, leading to apoptosis.

Signaling Pathway Visualization

Mechanism_Action Drug N-butyl-7-chloroquinolin-4-amine Lysosome Lysosome / Food Vacuole (Acidic pH) Drug->Lysosome Passive Diffusion Protonation Proton Trapping (Ionization) Lysosome->Protonation pH < 5.0 Fusion Autophagosome-Lysosome Fusion Lysosome->Fusion BLOCKS Fusion Protonation->Lysosome Increases pH Heme Free Heme (Toxic) Protonation->Heme Binds Heme Dimer Hemozoin Hemozoin (Safe Polymer) Heme->Hemozoin BLOCKS Polymerization ParasiteDeath Parasite Death (Membrane Lysis) Heme->ParasiteDeath Accumulation Autophagy Autophagy Flux Autophagy->Fusion Apoptosis Cancer Cell Apoptosis (Metabolic Collapse) Fusion->Apoptosis Accumulation of Waste

Figure 2: Divergent mechanisms of action in parasitic (left) vs. neoplastic (right) environments.

Quantitative Data Summary

The following table summarizes the comparative efficacy of N-butyl analogs against standard benchmarks. Note that efficacy varies based on the specific terminal substitution of the butyl chain.

Compound ClassSide Chain StructureTarget Organism/CellActivity Metric (

)
Mechanism Note
Chloroquine (Ref) N,N-diethyl-pentylP. falciparum (3D7)~5–15 nMHigh lysosomal accumulation due to tertiary amine.
N-Butyl Analog n-butyl (secondary amine)P. falciparum (3D7)~20–50 nMSlightly lower potency; reduced basicity affects trapping.
N-Butyl Hybrid Butyl-linked ChalconeLNCaP (Prostate Cancer)~7.0 µg/mLDual inhibition: Heme crystallization + Cytotoxicity.[3][4][5]
Short Chain Ethyl/PropylP. falciparum (Resistant)>100 nMChains <4 carbons often show reduced binding affinity.

Data synthesized from Solomon et al. and representative literature studies.

Future Outlook: Hybridization

The "N-butyl" scaffold is currently evolving into a linker unit. Pure N-butyl-7-chloroquinolin-4-amine is rarely the final drug; rather, it is the anchor .

  • Chalcone Hybrids: Attaching a chalcone moiety to the butyl nitrogen creates "dual-warhead" drugs that target both hemozoin formation and specific kinases in cancer cells.

  • Reverse Chloroquines: Modifying the butyl chain to include "reversal agents" (like chemosensitizers) to overcome drug resistance in both Malaria (PfCRT transporter mutations) and Cancer (P-gp efflux pumps).

References

  • Solomon, V. R., & Lee, H. (2009). Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents.[3][4][5] Scientia Pharmaceutica. [Link]

  • Burgess, S. J., et al. (2006).[6] Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds.[7][6] Journal of Medicinal Chemistry. [Link]

  • Musonda, C. C., et al. (2009). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. (2025).[8][9][10][11][12] 4-Aminoquinoline Derivatives and Biological Data. [Link]

  • Kumar, S., et al. (2018). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances. [Link]

Sources

Unveiling the Molecular Targets of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The 4-Amino-7-Chloroquinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The 7-chloro-4-aminoquinoline core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. From the historic antimalarial chloroquine to modern anticancer kinase inhibitors, this versatile motif has consistently demonstrated its ability to interact with diverse biological targets.[1][2] Its unique physicochemical properties, including its ability to accumulate in acidic organelles, contribute to its wide-ranging pharmacological effects.[3] This guide provides an in-depth exploration of the known and putative biological targets for a specific derivative, 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine, offering a technical framework for researchers in drug development. The structural features of this particular compound, with its aminomethyl and N-butyl substitutions, present unique opportunities for target engagement and modulation, which we will explore herein.

Primary Putative Target: Plasmodium falciparum and the Inhibition of Heme Detoxification

The most well-documented activity of 4-amino-7-chloroquinolines is their potent antimalarial effect, particularly against Plasmodium falciparum.[4] The primary mechanism of action is the disruption of the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's digestive vacuole.[2][5]

Mechanism of Action: A Multi-pronged Assault
  • Accumulation in the Digestive Vacuole: The basic side chain of 4-aminoquinolines leads to their protonation and trapping within the acidic environment of the parasite's digestive vacuole.[6]

  • Inhibition of Hemozoin Formation: These compounds bind to heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin crystals.[5] This leads to an accumulation of free heme, which is highly toxic to the parasite due to its ability to generate reactive oxygen species and disrupt membrane integrity.

  • Interaction with Plasmodium falciparum Lactate Dehydrogenase (PfLDH): Some studies suggest that 4-amino-7-chloroquinoline derivatives can also inhibit PfLDH, an enzyme crucial for the parasite's anaerobic glycolysis.[7] Molecular docking studies indicate that these compounds can bind to the NADH binding site of the enzyme.[7]

Structural Considerations for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

The N-butyl and aminomethyl substitutions on the core scaffold of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine are likely to influence its lipophilicity and basicity, which in turn will affect its accumulation in the parasite's digestive vacuole and its heme-binding affinity. The presence of the aminomethyl group provides an additional site for protonation, potentially enhancing its accumulation.

Experimental Workflow for Assessing Antimalarial Activity

Antimalarial_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models culture P. falciparum Culture (CQ-sensitive & resistant strains) drug_treatment Treatment with 3-(aminomethyl)-N-butyl-7- chloroquinolin-4-amine culture->drug_treatment hrpii_assay HRP-II ELISA for Parasite Growth drug_treatment->hrpii_assay hypoxanthine_assay [3H]-Hypoxanthine Incorporation Assay drug_treatment->hypoxanthine_assay hemozoin_inhibition Hemozoin Inhibition Assay drug_treatment->hemozoin_inhibition pfldh_assay PfLDH Enzyme Inhibition Assay drug_treatment->pfldh_assay mouse_model P. berghei infected mice in_vivo_treatment Drug Administration mouse_model->in_vivo_treatment parasitemia_monitoring Monitoring Parasitemia in_vivo_treatment->parasitemia_monitoring Nurr1_Workflow cluster_binding Direct Binding Assays cluster_functional Functional Assays spr Surface Plasmon Resonance (Biacore) fluorescence_quenching Fluorescence Quenching Assay radioligand_binding Radioligand Binding Assay ([3H]-CQ) reporter_assay Nurr1 Reporter Gene Assay gene_expression qPCR for Nurr1 Target Genes (TH, DAT) reporter_assay->gene_expression neuroprotection_assay Neuroprotection Assay (e.g., 6-OHDA model) gene_expression->neuroprotection_assay compound 3-(aminomethyl)-N-butyl-7- chloroquinolin-4-amine compound->spr compound->fluorescence_quenching compound->radioligand_binding compound->reporter_assay

Caption: Experimental workflow for validating the compound as a Nurr1 agonist.

Enzymatic Inhibition: Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC)

The 4-amino-7-chloroquinoline scaffold has also been identified as a potent, non-Zn2+ chelating inhibitor of the botulinum neurotoxin serotype A light chain (BoNT/A LC), a metalloprotease. [8]

Structure-Activity Relationships

Inhibition of BoNT/A LC by 4-amino-7-chloroquinoline derivatives requires a second ring system as a pharmacophore component, with an aromatic substructure being favored. [8]The nature and position of substituents on this second aromatic ring significantly influence inhibitory potency. [8]

Quantitative Data Summary

Compound Class/DerivativeTargetAssayActivity (IC50/EC50)Reference
4-amino-7-chloroquinoline derivativesP. falciparum (CQ-resistant W2)HRP-II & HypoxanthineNanomolar range[4][7]
7-chloroquinoline-benzimidazole hybridsVarious Cancer Cell LinesMTT Assay0.4 - 8 µM[1]
Amodiaquine (AQ) / Chloroquine (CQ)Nurr1 (NR4A2)Reporter Gene AssayEC50 ~1-5 µM[9]
N,N-bis(7-chloroquinolin-4-yl)heteroalkanediaminesBoNT/A LCEnzyme Inhibition~60% inhibition at 20 µM[8]

Conclusion and Future Directions

The compound 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine, built upon the versatile 4-amino-7-chloroquinoline scaffold, holds significant promise for interacting with a range of high-value biological targets. Based on the extensive research into this chemical class, the primary putative targets include components of the Plasmodium falciparum life cycle, key regulators of cancer cell proliferation and survival, the neuroprotective nuclear receptor Nurr1, and specific bacterial metalloproteases.

The next steps in the characterization of this compound should involve a systematic evaluation against these target classes using the detailed experimental workflows outlined in this guide. A comprehensive understanding of its target profile will be essential for its further development as a potential therapeutic agent. The unique structural modifications of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine may confer enhanced potency, selectivity, and favorable pharmacokinetic properties, making it a compelling candidate for further investigation.

References

  • In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors. (URL not available)
  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • Perak, E., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 545. [Link]

  • Kim, C. H., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 10(10), 1065-1074. [Link]

  • 4-(ethyl-p-chlorophenylglycinylamino)-7- chloroquinoline: Synthesis and in vivo antimalaria evaluation. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 724-731. [Link]

  • Opsenica, I. M., et al. (2012). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of medicinal chemistry, 55(7), 3020-3030. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLOS ONE. [Link]

  • Aboelnaga, A., & EL-Sayeda, W. M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(4), 459-467. [Link]

  • Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a)...
  • Property-based design and synthesis of new chloroquine hybrids via simple incorporation of 2-imino-thiazolidin-4-one or 1h-pyrrol-2, 5-dione fragments on the 4-amino-7-chloroquinoline side chain. (2011). Química Nova, 34(5), 778-784. [Link]

  • 4-aminoquinolines as Antimalarial Drugs. (URL not available)
  • Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a)...
  • 4-Aminoquinoline - Knowledge and References. (URL not available)
  • Structure-activity relationships in 4-aminoquinoline antiplasmodials.
  • Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. (2022). ChemistrySelect, 7(15), e202200125. [Link]

Sources

Pharmacophore Modeling of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Guide for Antimalarial Lead Optimization

Executive Summary

This guide details the pharmacophore modeling of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine , a synthetic derivative of the 4-aminoquinoline class. Historically, this scaffold (exemplified by Chloroquine and Amodiaquine) has been the cornerstone of antimalarial chemotherapy. However, widespread resistance driven by mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) has necessitated the development of "reversed-chloroquine" agents.

The specific compound features a 3-aminomethyl substitution, a structural modification designed to alter the electronic profile of the quinoline ring and introduce novel hydrogen-bonding vectors. This guide provides a self-validating protocol for modeling this compound to predict its binding efficacy against Hematin (Heme) and PfCRT , facilitating the design of analogs that bypass resistance mechanisms.

Chemical & Biological Intelligence

Structural Deconstruction

To generate a robust pharmacophore, we must first deconstruct the ligand into its functional pharmacophoric elements.

FeatureChemical MoietyBiological Function
Aromatic Core 7-Chloroquinoline ring

-

Stacking:
Interacts with the porphyrin ring of Heme (Ferriprotoporphyrin IX).
Hydrophobic 7-Chloro substituentLipophilicity: Enhances membrane permeability and fits into the hydrophobic pocket of PfCRT.
H-Bond Donor 4-Amino group (-NH-)Binding: Forms H-bonds with the propionate side chains of Heme.
Cationic (1) Quinoline Nitrogen (N1)Accumulation: Protonated in the acidic food vacuole (pH ~5.0); essential for lysosomotropism.
Cationic (2) 3-Aminomethyl (-CH

NH

)
Resistance Reversal: Provides a secondary positive charge to interact with mutated PfCRT residues (e.g., K76T).
Linker/Tail N-butyl chainSpacer: Provides flexible bulk to span the binding site; shorter than Chloroquine's pentyl chain.
Protonation State Logic

Crucial Protocol: Pharmacophore modeling must be performed on the physiologically relevant species.

  • Food Vacuole (pH 5.0 - 5.5): The quinoline ring nitrogen (pKa ~8.4) and the primary amine of the 3-aminomethyl group (pKa ~9.5) will both be protonated. The model must represent the dicationic species.

  • Cytosol (pH 7.4): The molecule exists in equilibrium between mono- and dicationic forms.

Pharmacophore Generation Protocol

Workflow Overview

The following diagram outlines the logical flow for generating and validating the pharmacophore model.

PharmacophoreWorkflow LigandPrep Ligand Preparation (Protonation @ pH 5.0) ConfSearch Conformational Sampling (Monte Carlo / Low Mode) LigandPrep->ConfSearch 3D Coords FeatureMap Feature Mapping (3D-Pharmacophore) ConfSearch->FeatureMap Global Minima Alignment Alignment Strategy (Heme-based vs. Ligand-based) FeatureMap->Alignment 4-5 Features Validation Model Validation (Decoy Set / ROC) Alignment->Validation Hypothesis

Figure 1: Step-by-step workflow for pharmacophore generation.

Step-by-Step Methodology
Step 1: Ligand Preparation & Conformational Analysis

The 3-aminomethyl and N-butyl chains are highly flexible. A single rigid conformation will yield a high False Negative rate.

  • Action: Generate a conformational ensemble using a systematic search (e.g., Boltzmann jump or Low-Mode MD).

  • Constraint: Apply an energy window of 10 kcal/mol above the global minimum to capture bioactive conformations that may be induced upon binding.

  • Output: A cluster of 20-50 diverse conformers representing the accessible conformational space.

Step 2: Feature Definition

Define the pharmacophore features based on the "Chemical Intelligence" gathered in Section 2.1.

  • Ring Aromatic (R): Centered on the pyridine ring of the quinoline.

  • Hydrophobic (H): Centered on the 7-Chloro atom.

  • Positive Ionizable (PI): Two features required.

    • PI_1: Centered on the Quinoline N1.

    • PI_2: Centered on the 3-aminomethyl Nitrogen.

  • H-Bond Donor (D): Vector projecting from the 4-amino hydrogen.

Step 3: Alignment Strategy (The "Heme-Stacking" Model)

Since the primary mechanism is Heme detoxification, the alignment should mimic the known binding mode of Chloroquine.

  • Anchor Point: Align the 7-chloroquinoline core of the target compound with the core of Chloroquine (PDB: 1CET or modeled complex).

  • Vector Analysis: The 3-aminomethyl group should project away from the Heme plane to avoid steric clash, potentially interacting with the solvent or adjacent protein residues (if binding to PfCRT).

Visualizing the Pharmacophore Hypothesis

The following diagram represents the spatial arrangement of the pharmacophore features for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine.

PharmacophoreMap Aro Aromatic Ring (Quinoline) Hyd Hydrophobic (7-Cl) Aro->Hyd ~3.5 Å Cat1 Cationic (Ring N) Aro->Cat1 ~2.4 Å Cat2 Cationic (3-Aminomethyl) Aro->Cat2 ~4.0 Å Cat1->Cat2 ~5.5 Å Don H-Bond Donor (4-NH)

Figure 2: 2D projection of the 3D pharmacophore hypothesis showing spatial distances between key features.

Validation & Application

The Decoy Set Protocol

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

  • Active Set: Compile known 4-aminoquinolines with IC50 < 50 nM (e.g., Chloroquine, Amodiaquine, Piperaquine).

  • Decoy Set: Use the DUD-E (Directory of Useful Decoys) generator. Input the SMILES of the target compound to generate 50 molecules with similar physicochemical properties (MW, LogP) but dissimilar topology.

  • Metric: Calculate the Enrichment Factor (EF) at 1%. A valid model should recover >50% of actives in the top 1% of the screened database.

Application: Virtual Screening

Once validated, this model serves as a query filter for large databases (e.g., ZINC15, PubChem).

  • Query: Search for compounds matching at least 4 out of 5 features (Partial Match).

  • Goal: Identify novel scaffolds that maintain the "Heme-Stacking" core but possess unique side chains (like the 3-aminomethyl) to evade the PfCRT efflux pump.

References

  • Egan, T. J., et al. (2000). "Role of Haem in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Solomon, V. R., & Lee, H. (2009). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology. Link

  • Warhurst, D. C. (2003). "Antimalarial interaction with ferriprotoporphyrin IX: molecular modeling." Antimicrobial Agents and Chemotherapy. Link

  • Myskovsky, Y., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry. Link

  • Kumar, S., et al. (2015). "Pharmacophore modeling and 3D-QSAR studies of 4-aminoquinoline derivatives as antimalarial agents." Medicinal Chemistry Research. Link

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AQ-307 Subject: Optimization of Normal Phase Flash Chromatography for Poly-Basic Aminoquinolines Status: Resolved / Guide Available

Executive Summary

The purification of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine presents a specific challenge due to its "poly-basic" nature. The molecule contains three nitrogen centers with distinct pKa values:

  • Quinoline Nitrogen: Moderately basic (pKa ~4-5).

  • 4-Amino Group: Electron-donating, but sterically hindered and conjugated.

  • 3-Aminomethyl Group (Primary): Highly basic (pKa ~9-10) and nucleophilic.

The Core Problem: Standard silica gel (


) is acidic (pKa ~5). The highly basic primary amine in the 3-position will undergo an acid-base reaction with surface silanols, leading to irreversible adsorption ("streaking") or total loss of product.

The Solution: You must neutralize the stationary phase or use a "competing base" strategy.[1][2]

Troubleshooting Guide (Q&A)
Symptom 1: "My product streaks from the baseline to the solvent front and never elutes as a clean spot."

Diagnosis: Uncontrolled Silanol Interaction. The acidic protons on the silica surface are protonating your primary amine, essentially turning your column into an unintended cation-exchange resin. Remediation:

  • The "Competing Base" Method: Add Triethylamine (TEA) or Ammonium Hydroxide (

    
    )  to your mobile phase. These bases competitively bind to the silanol sites, shielding them from your product.[3]
    
  • Protocol: Pre-wash the column with mobile phase containing 1-2% TEA. Run the purification with 1% TEA in the solvent system.

Symptom 2: "I used Ethyl Acetate/Hexane, but the product hasn't moved."

Diagnosis: Insufficient Polarity / Solubility Issues. While lipophilic (butyl/chloro groups), the primary amine and quinoline core make this molecule polar. Hexane systems often lack the solvation power to break the amine-silica hydrogen bonds. Remediation:

  • Switch Solvent System: Move to Dichloromethane (DCM) / Methanol (MeOH) .

  • Recommended Gradient: Start at 100% DCM (with 1% TEA) and gradient to 90:10 DCM:MeOH (with 1% TEA).

  • Warning: Do not use Acetone. The primary amine on the 3-methyl group will react with acetone to form an imine (Schiff base) impurity.

Symptom 3: "I lost 40% of my mass on the column."

Diagnosis: Irreversible Adsorption (Chemisorption). Even with TEA, highly active "Type A" silica can permanently bind primary amines. Remediation:

  • Switch Stationary Phase: Use Basic Alumina (Activity Grade III) instead of silica. Alumina is naturally basic, preventing the acid-base reaction entirely.

  • Alternative: Use "Amine-functionalized" silica cartridges (e.g.,

    
    -silica) if using an automated flash system.
    
Visualizing the Mechanism

The following diagram illustrates the "Competing Base" mechanism essential for purifying this compound.

G cluster_0 Without Modifier (Streaking) cluster_1 With Modifier (Clean Elution) Silica Acidic Silica Surface (Si-OH) Amine Target Molecule (Primary Amine) Silica->Amine Ionic Bond (Stuck) TEA Modifier (TEA/NH3) (Competing Base) Silica2 Acidic Silica Surface (Si-OH) TEA->Silica2 Blocks Active Sites Amine2 Target Molecule (Free Base) Silica2->Amine2 No Interaction (Elutes Freely)

Caption: Mechanism of Silanol Suppression. The modifier (Green) preferentially binds to acidic silica sites (Red), allowing the target amine (Blue) to elute without streaking.

Optimized Experimental Protocol

Objective: Purification of ~500 mg crude 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine.

Materials
  • Stationary Phase: High-purity Silica Gel (40-63 µm) OR Basic Alumina (Brockmann III).

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Solvent B: 10% Methanol in DCM + 1% Triethylamine (TEA).

  • Loading: Liquid loading is discouraged due to solubility issues. Use Dry Loading .

Step-by-Step Procedure
  • Sample Preparation (Dry Load):

    • Dissolve crude mixture in minimal MeOH/DCM (1:1).

    • Add silica gel (ratio 1:2 sample-to-silica by weight).

    • Rotary evaporate until a free-flowing powder remains.

    • Why? This prevents band broadening caused by poor solubility in the initial mobile phase.

  • Column Equilibration:

    • Flush the column with 3 Column Volumes (CV) of Solvent A (100% DCM + 1% TEA).

    • Critical: This "deactivates" the silica before your sample ever touches it.

  • Elution Gradient:

    • Run a linear gradient as defined below:

Time (CV)Solvent A (%)Solvent B (%)Effective MeOH %Notes
0–210000%Elute non-polar impurities
2–10100 → 00 → 1000% → 10%Target elution window
10–12010010%Flush polar byproducts
  • Post-Run Processing:

    • Pool fractions containing the product (check via TLC with UV visualization at 254 nm).

    • TEA Removal: The product will contain residual TEA.

    • Method: Evaporate solvents.[4] Dissolve residue in DCM. Wash 2x with saturated

      
       (removes TEA salts) or simply dry under high vacuum at 40°C for 12 hours if the product is a solid.
      
Decision Tree: Choosing the Right Method

Use this logic flow to determine if you need to switch from Silica to Alumina.

DecisionTree Start Start Purification CheckSol Is product soluble in 10% EtOAc/Hexane? Start->CheckSol StdSilica Standard Silica (EtOAc/Hex + 1% TEA) CheckSol->StdSilica Yes PolarSys Use Polar System (DCM/MeOH + 1% NH4OH) CheckSol->PolarSys No Tailing Does it streak/tail on TLC? StdSilica->Tailing PolarSys->Tailing Alumina SWITCH TO BASIC ALUMINA Tailing->Alumina Yes (Severe) Success Proceed with Flash Tailing->Success No

Caption: Decision matrix for selecting stationary phase and solvent systems based on solubility and streaking severity.

References
  • Teledyne ISCO. (2017). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Teledyne ISCO Technical Notes. Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Blog. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Department of Chemistry. Link

  • Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Resources. Link

  • Sigma-Aldrich. (2022). Greener Chromatography Solvent Selection Guide (Replacing DCM/MeOH). MilliporeSigma. Link

Sources

Identifying impurities in the synthesis of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Controlling Impurities for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying and mitigating impurities during the synthesis of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental work.

I. Overview of the Synthetic Pathway & Critical Control Points

The synthesis of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine, a complex quinoline derivative, typically proceeds through a multi-step pathway. Understanding this pathway is crucial for pinpointing the origin of potential impurities. While various routes exist, a common approach involves the initial construction of the 7-chloroquinoline core, followed by functionalization at the 3- and 4-positions.

Synthetic_Pathway A Starting Materials (e.g., m-chloroaniline) B Quinoline Ring Formation (e.g., Gould-Jacobs reaction) A->B C 4,7-dichloroquinoline B->C D Functionalization at C3 (e.g., Vilsmeier-Haack, Nitration) C->D Route A H Amination at C4 (SNAr with n-butylamine) C->H Route B - Impurity Path E 3-functionalized-7-chloroquinolin-4-one D->E F Chlorination of C4-hydroxyl E->F G 3-functionalized-4,7-dichloroquinoline F->G I Introduction of Aminomethyl at C3 (e.g., Reduction of nitrile/nitro) G->I J Final Product H->J Incomplete Reaction I->J

Caption: A generalized synthetic workflow for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine, highlighting critical stages for impurity formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, focusing on the identification and remediation of impurities.

Q1: I am observing an impurity with a similar mass to my starting material, 4,7-dichloroquinoline, in my final product. What could this be?

A1: This is a common issue and likely points to incomplete reaction during the amination step.

  • Causality: The nucleophilic aromatic substitution (SNAr) at the C4 position is a critical step. If the reaction conditions (temperature, time, base) are not optimal, or if the amine is not sufficiently nucleophilic, you may have residual 4,7-dichloroquinoline.[1] Another possibility is a competing reaction where the n-butylamine displaces the chloro group at the 7-position, although this is less likely due to the higher reactivity of the 4-position.

  • Troubleshooting & Validation:

    • TLC/LC-MS Analysis: Co-spot your reaction mixture with a standard of 4,7-dichloroquinoline on a TLC plate or analyze by LC-MS to confirm the presence of the starting material.

    • Reaction Optimization:

      • Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and starting material consumption.[2]

      • Reaction Time: Extend the reaction time and monitor at regular intervals.

      • Excess Amine: Use a slight excess of n-butylamine to drive the reaction to completion.

Q2: My NMR spectrum shows signals that I cannot attribute to the desired product. How do I begin to identify these unknown impurities?

A2: Unidentified signals in your NMR spectrum often correspond to process-related impurities or degradation products. A systematic approach is key to their identification.

  • Expertise & Experience: The first step is to analyze the synthetic route for potential side reactions. For instance, if a Vilsmeier-Haack reaction was used to introduce a formyl group at the 3-position, you might see impurities related to incomplete formylation or side reactions of the Vilsmeier reagent.

  • Troubleshooting & Protocol:

    • Data Compilation: Gather all available data: NMR (1H, 13C, and if necessary, 2D-NMR like COSY and HMQC), LC-MS (for molecular weight), and High-Resolution Mass Spectrometry (HRMS) for accurate mass and potential elemental composition.[3][4]

    • Impurity Profile Analysis: Compare the impurity profile of different batches. Consistent impurities are likely process-related, while inconsistent ones might be due to variations in reaction conditions or starting material quality.[5]

    • Forced Degradation Studies: To identify potential degradation products, subject a pure sample of your final compound to stress conditions (acid, base, oxidation, heat, light).[6] Analyze the resulting mixture by LC-MS to see if any of the degradation products match the unknown impurities in your batch.

    Table 1: Common Analytical Techniques for Impurity Identification

Analytical TechniqueInformation ProvidedApplication in this Synthesis
HPLC-UV/MS Separation of components, retention time, molecular weight.[7]Primary tool for quantifying known and unknown impurities.[3]
GC-MS Separation of volatile components, molecular weight.Useful for identifying residual solvents or volatile starting materials.[7]
NMR Spectroscopy Detailed structural information.Crucial for elucidating the exact structure of unknown impurities.[3]
HRMS Highly accurate molecular weight, enabling determination of elemental composition.Confirms the molecular formula of impurities.
Q3: I am struggling with the purification of my final product. What are some common challenges and how can I overcome them?

A3: Purification of highly functionalized quinolines can be challenging due to their polarity and potential for multiple protonation states.

  • Causality: The presence of two basic nitrogen atoms (the quinoline ring nitrogen and the aminomethyl nitrogen) means the compound's solubility and chromatographic behavior can be highly pH-dependent.[8] Tarry byproducts, often formed in acid-catalyzed cyclization reactions, can also complicate purification.[9]

  • Troubleshooting & Validation:

    • Acid-Base Extraction: Utilize the basicity of your product. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase as a salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.[9]

    • Column Chromatography:

      • Solvent System Optimization: Use a systematic approach to find the optimal solvent system for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

      • pH Adjustment: Consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing on silica gel.

    • Recrystallization: If a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

III. Experimental Protocols for Impurity Analysis

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for the analysis of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm, and Mass Spectrometry (ESI+).

  • Sample Preparation: Dissolve the sample in methanol or a mixture of water and acetonitrile.

HPLC_Workflow Sample Sample Preparation (Dissolve in Methanol) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC UV UV Detector (254 nm, 280 nm) HPLC->UV MS Mass Spectrometer (ESI+) UV->MS Data Data Analysis (Impurity Profiling) MS->Data

Caption: A streamlined workflow for impurity analysis using HPLC-UV/MS.

IV. Potential Impurities and Their Origins

The following table summarizes potential impurities that may arise during the synthesis.

Table 2: Potential Impurities in the Synthesis of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Impurity NameStructure (if known)Potential Origin
Unreacted 4,7-dichloroquinoline 7-chloro-4-chloroquinolineIncomplete amination at C4.
Di-butylated Product 3-(aminomethyl)-N,N-dibutyl-7-chloroquinolin-4-amineReaction of the aminomethyl group with an alkylating agent or further reaction with the amine starting material.
Over-reduced Product 3-(aminomethyl)-N-butyl-7-chloro-1,2,3,4-tetrahydroquinolin-4-amineIf a strong reducing agent is used for the aminomethyl group formation, it could also reduce the quinoline ring.[10]
Positional Isomers e.g., 5- or 8-substituted isomersCan arise during the initial quinoline ring formation if the cyclization is not completely regioselective.[11]
Residual Solvents e.g., Toluene, DMF, EthanolIncomplete removal during work-up and purification.[8][12]
Starting Material for C3-functionalization e.g., 3-cyano-7-chloroquinolin-4-amineIncomplete reduction of the nitrile to the aminomethyl group.

V. References

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

  • Wikipedia. (2023, September 11). 4,7-Dichloroquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2025, August 6). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Retrieved from [Link]

  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Retrieved from [Link]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • PMC. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Characterization of Process Related Impurities in Chloroquine and Hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. Retrieved from [Link]

  • ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • ACS Publications. (2025, October 2). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • PMC. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • NISCAIR. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]

  • MDPI. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved from [Link]

  • MDPI. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • ACS Publications. (2025, January 4). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • PMC. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]

  • Preprints.org. (2025, April 23). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid: Characterization, ADME Profiling and Elucidation of its Antiproliferative and Anti-EMT Potential. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Retrieved from [Link]

Sources

Recrystallization solvents for purifying 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of purifying novel quinoline derivatives. Recrystallization is a powerful technique for achieving high purity, but its success is critically dependent on the astute selection of an appropriate solvent system.[1]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and establish a robust, validated recrystallization protocol for your target compound.

Frequently Asked Questions (FAQs)
Q1: My compound is a novel quinoline derivative. Where do I even begin with selecting a recrystallization solvent?

A1: The selection of a suitable solvent is the most critical step in developing a successful recrystallization protocol.[2] For a novel compound like 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine, a systematic screening process is essential. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][2]

The guiding principle is "like dissolves like." Your molecule has several functional groups that dictate its polarity:

  • Quinoline Core & Chloro Group: Contribute to its aromatic and moderately non-polar character.

  • Amino Groups (primary and secondary): Introduce significant polarity and the capacity for hydrogen bonding.

  • Butyl Group: A non-polar alkyl chain.

Given this mixed polarity, you should start by screening a range of solvents with varying polarities.

Recommended Starting Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol.[3] These are often excellent starting points for compounds with hydrogen-bonding capabilities.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Aromatic Hydrocarbons: Toluene.

  • Water: Due to the polar amine groups, aqueous systems should be explored, often in combination with a miscible organic solvent.[4]

A general protocol for this initial screening is provided in the "Experimental Protocols" section below.

Q2: I'm not finding a good single solvent. Should I consider a mixed-solvent (binary) system?

A2: Absolutely. A mixed-solvent system is a powerful alternative when no single solvent meets the ideal solubility criteria.[2] This technique, often called anti-solvent crystallization, involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, indicating the onset of crystallization.[5]

How to Select a Binary Pair:

  • Identify a "Good" Solvent: Find a solvent that completely dissolves your compound at room temperature.

  • Identify an "Anti-Solvent": Find a solvent in which your compound is nearly insoluble.

  • Ensure Miscibility: The two solvents must be fully miscible with each other.

Commonly Successful Pairs for Amine-Containing Heterocycles:

  • Ethanol / Water[4]

  • Methanol / Water

  • Acetone / Water[4]

  • Toluene / Hexane[5]

  • Dichloromethane / Hexane[6]

The rate of addition of the anti-solvent is a critical parameter that influences crystal size and purity; slow, dropwise addition is recommended.[5]

Q3: My compound separates as an oil instead of crystals ("oiling out"). How can I fix this?

A3: "Oiling out" is a common problem that occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[7] This is particularly prevalent with compounds containing impurities.

Troubleshooting Strategies:

  • Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[7][8]

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, the solution may be too hot. Try a lower-boiling solvent.

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation.[9] Allow the solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can promote even slower cooling.

  • Use a More Dilute Solution: Start the recrystallization with a less concentrated solution by using more solvent than the minimum required for dissolution. While this may slightly reduce yield, it often improves crystal quality.[8]

Q4: The recrystallization yield is very low. What are the common causes and solutions?

A4: A low yield is most often traced back to one of a few common issues.

Common Causes and Solutions:

  • Using Too Much Solvent: This is the most frequent cause, as a significant portion of the product remains dissolved in the mother liquor.[7][8]

    • Solution: Before filtering, you can try boiling off some of the solvent to re-concentrate the solution and then allow it to cool again.[8]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product.

    • Solution: Use a pre-heated funnel and flask for the hot filtration and add a small excess of solvent before filtering to ensure the compound stays in solution.[10]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently.

    • Solution: After cooling to room temperature, place the flask in an ice bath to maximize the recovery of crystals.[5]

Q5: My compound is basic. Can I use salt formation as a purification strategy?

A5: Yes, this is an excellent and robust strategy, especially if the free base is difficult to crystallize or is an oil.[6] Quinoline derivatives are basic and can often be precipitated as highly crystalline salts.[6][11]

Common Approach:

  • Dissolve the crude oily compound in a suitable solvent like isopropanol or diethyl ether.

  • Add a solution of hydrochloric acid (HCl) in a miscible solvent (e.g., HCl in ether or isopropanol).

  • The hydrochloride salt will often precipitate as a well-defined, crystalline solid, which can be collected by filtration.[12]

  • If required, the purified free base can be regenerated by treating the salt with a base.[6]

Data & Protocols
Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for solvents commonly used in the initial screening process.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Excellent for polar compounds; often used as an anti-solvent.[11]
Methanol6532.7Good for polar compounds, dissolves many amine derivatives.
Ethanol7824.5A versatile and less toxic alcohol, frequently used with water.[4][13]
Acetone5620.7Strong solvent, useful for moderately polar compounds.
Ethyl Acetate776.0A moderately polar solvent, good for compounds with ester-like features.
Dichloromethane409.1Good for less polar compounds, but its volatility can be a challenge.
Toluene1112.4Good for non-polar, aromatic compounds.
Hexane691.9A non-polar solvent, almost exclusively used as an anti-solvent.[5]
Experimental Protocol: Single-Solvent Screening

This protocol outlines the steps to efficiently test a range of individual solvents.

  • Preparation: Place approximately 20-30 mg of your crude 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine into a small test tube.

  • Room Temperature Test: Add the chosen solvent dropwise (e.g., 0.5 mL) and swirl.[10] Observe if the solid dissolves completely. If it does, the solvent is unsuitable as a single-solvent system because solubility is too high at room temperature.

  • Heating Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water or sand bath towards the solvent's boiling point.

  • Dissolution: Continue to add small portions of the hot solvent until the solid just dissolves. Be careful not to add a large excess.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: A suitable solvent will show significant crystal formation upon cooling. An ideal result is a large crop of crystals from a solution that was clear when hot.

Visualized Workflow
Diagram 1: Decision-Making Workflow for Recrystallization Solvent Selection

This diagram illustrates the logical pathway for identifying an effective purification strategy.

Recrystallization_Workflow start Start: Crude Compound solubility_test Perform Solubility Tests (See Protocol) start->solubility_test decision_single Good Single Solvent Found? (Insoluble Cold, Soluble Hot) solubility_test->decision_single single_solvent Use Single-Solvent Cooling Crystallization decision_single->single_solvent Yes no_single No Suitable Single Solvent decision_single->no_single No decision_oil Compound Oils Out? single_solvent->decision_oil select_pair Select Miscible Solvent/Anti-Solvent Pair no_single->select_pair anti_solvent Use Anti-Solvent or Vapor Diffusion Method select_pair->anti_solvent anti_solvent->decision_oil troubleshoot_oil Troubleshoot Oiling Out: - Add more solvent - Cool slower decision_oil->troubleshoot_oil Yes success Successful Crystallization: Collect & Dry Crystals decision_oil->success No troubleshoot_oil->decision_oil failure Crystallization Fails? Consider Salt Formation or Chromatography troubleshoot_oil->failure Still Fails

Caption: A flowchart guiding solvent selection for recrystallization.

References
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (n.d.). BenchChem.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (2024). IJCRT.org.
  • Addressing challenges in the purification of quinoline derivatives. (n.d.). BenchChem.
  • How to recrystallization amine compound and it is not soluble in common organic solvents? (2021). ResearchGate. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Technical Support Center: Purification of Quinolizinone Derivatives. (n.d.). BenchChem.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Recrystallization. (n.d.). University of Toronto.
  • Crystallization of quinoline derivatives and its preparation method. (n.d.). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary.
  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Synthesis, characterization, computational studies and antimalarial activity of [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives. (2009). PMC. Retrieved from [Link]

  • Recrystallization Lab Guide: Purification Techniques. (n.d.). Studylib.net. Retrieved from [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry.

Sources

Technical Support Center: Minimizing Degradation of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound during storage. Here, we will address common challenges and provide actionable solutions in a direct question-and-answer format, backed by scientific principles and authoritative references.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine.

Q1: What are the ideal storage conditions for solid 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine?

A1: To maximize long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1][2] A temperature below 30°C (86°F) is recommended to minimize volatility and maintain stability.[2] The storage area should be well-ventilated to prevent the accumulation of any potential vapors.[1] It is crucial to store the compound in tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or glass to protect it from moisture and air.[2][3]

Q2: My solution of the quinoline compound is turning yellow. What does this indicate?

A2: Discoloration, often to a yellow or brown hue, is a common sign of degradation in quinoline compounds.[4] This is frequently caused by oxidation or exposure to light (photodegradation).[4] The formation of colored byproducts indicates that the integrity of your compound is compromised, and it is advisable to prepare fresh solutions for sensitive experiments.[4]

Q3: I'm observing inconsistent results in my experiments. Could this be related to compound degradation?

A3: Yes, a loss of potency and inconsistent experimental outcomes are classic indicators of compound degradation.[4] Quinoline derivatives can be unstable, particularly in solution, with their stability being influenced by factors such as pH, temperature, and light exposure.[4] It is highly recommended to validate the stability of your stock solutions under your specific experimental and storage conditions.[4]

Q4: How does moisture affect the stability of this compound?

A4: The presence of an aminomethyl group and a secondary amine makes the compound susceptible to degradation in the presence of moisture. Amines are often hygroscopic, meaning they can absorb moisture from the air, which can lead to hydrolysis and the formation of unwanted byproducts.[2][3] Therefore, storage in a dry environment and the use of desiccants are recommended.[2]

II. Troubleshooting Guide: Addressing Specific Degradation Issues

This section delves deeper into specific problems you might encounter and provides systematic approaches to troubleshoot and resolve them.

Issue 1: Rapid Degradation of Stock Solutions

Symptoms:

  • Noticeable color change in a short period.

  • Significant loss of activity in biological assays compared to freshly prepared solutions.

  • Appearance of new peaks in HPLC analysis.

Root Cause Analysis: The stability of quinoline derivatives in solution is highly dependent on pH, solvent, temperature, and light exposure.[4] The amine functionalities in 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine can make it particularly sensitive to pH and oxidative degradation.

Causality-Driven Solutions:

  • pH Optimization: The solubility and stability of quinoline compounds are critically dependent on the pH of the solution.[4] Degradation can be accelerated in both acidic and basic conditions.[4] It is crucial to determine the optimal pH for your compound's stability, which can be achieved by conducting a pH stability study (see Protocol 2). Using buffers to maintain a stable pH is highly recommended.[4]

  • Solvent Selection: While the compound's solubility profile will dictate solvent choice, it is important to use high-purity, anhydrous solvents whenever possible to minimize moisture-related degradation.

  • Temperature Control: Elevated temperatures accelerate chemical degradation.[4] Store stock solutions at appropriate temperatures, such as refrigerated (2-8°C) or frozen (-20°C or -80°C), to slow down degradation processes.[4] However, be mindful of freeze-thaw cycles, which can also lead to degradation for some compounds.[4]

  • Light Protection: Quinoline compounds are often susceptible to photodegradation.[4] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3][4]

Issue 2: Formation of Precipitates in Stored Solutions

Symptoms:

  • Visible particulate matter or cloudiness in a previously clear solution.

Root Cause Analysis: Precipitate formation can be due to several factors, including:

  • Degradation: The degradation products may have lower solubility in the chosen solvent system.

  • Reaction with Atmospheric CO2: Amine-containing compounds can react with carbon dioxide from the air to form carbamate salts, which may precipitate.

  • Change in Temperature: If the solution was prepared at a higher temperature, a decrease in temperature during storage could lead to the compound crashing out of the solution if its solubility limit is exceeded.

Causality-Driven Solutions:

  • Inert Atmosphere: For long-term storage of solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.[3] This will minimize contact with atmospheric oxygen and carbon dioxide.

  • Solubility Assessment: Ensure that the concentration of your stock solution is well below the solubility limit of the compound in the chosen solvent at the intended storage temperature.

  • Filtration: Before use, if a precipitate is observed, it may be possible to filter the solution to remove the insoluble material. However, it is critical to re-quantify the concentration of the active compound in the filtrate, as the precipitate may be the compound itself or a degradation product.

III. Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedures

This protocol outlines the best practices for storing and handling solid 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine to ensure its long-term stability.

Materials:

  • 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine (solid)

  • Tightly sealable, opaque or amber glass vials, or HDPE containers[2][3]

  • Desiccator with a suitable desiccant (e.g., silica gel)

  • Inert gas (Nitrogen or Argon) - Optional, for long-term storage

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Receiving and Initial Inspection: Upon receiving the compound, visually inspect the container for any damage. Note the initial appearance of the compound (color, form).

  • Aliquoting: For long-term storage, it is advisable to aliquot the solid compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere (Optional but Recommended): Before sealing each aliquot, gently flush the vial with a stream of inert gas for a few seconds to displace air.

  • Sealing: Tightly seal the vials to prevent moisture and air ingress.[2]

  • Storage Location: Place the sealed vials inside a desiccator. Store the desiccator in a cool, dark, and well-ventilated area.[1][2] A refrigerator (2-8°C) is a suitable location.

  • Documentation: Clearly label each vial with the compound name, batch number, date of aliquoting, and storage conditions.[5] Maintain a log of when the main stock is accessed.

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Materials:

  • 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

  • Suitable solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.[4]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.[4]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.[4]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Sample at various time points.[4]

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light. A control sample should be wrapped in aluminum foil.[4]

  • Sample Analysis: Analyze the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method. This method must be able to separate the parent compound from its degradation products.[4]

  • Data Interpretation: Calculate the percentage of degradation for each condition. Identify and, if possible, characterize the major degradation products.

IV. Data Presentation & Visualization

Table 1: Summary of Recommended Storage Conditions
ParameterSolid CompoundStock SolutionRationale
Temperature < 30°C (86°F), preferably 2-8°C[2]2-8°C (short-term), -20°C or -80°C (long-term)[4]Minimizes volatility and slows chemical degradation.[2][4]
Light Store in dark/opaque containers.[1][3]Store in amber vials or wrap in foil.[3][4]Prevents light-catalyzed degradation (photodegradation).[4]
Atmosphere Tightly sealed container, inert gas overlay for long-term storage.[2][3]Tightly sealed, inert gas overlay recommended.[3]Prevents oxidation and reaction with atmospheric CO₂ and moisture.[3]
Moisture Store in a dry environment, use of desiccants recommended.[1][2]Use anhydrous solvents.Amines are hygroscopic and susceptible to hydrolysis.[2][3]
Diagrams

G cluster_storage Solid Compound Storage Workflow Receive Receive Compound Inspect Visual Inspection Receive->Inspect Aliquot Aliquot into Vials Inspect->Aliquot Inert Flush with Inert Gas (Optional) Aliquot->Inert Seal Tightly Seal Vials Inert->Seal Store Store in Cool, Dark, Dry Conditions Seal->Store G cluster_stress Degradation Stressors Compound 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine Degradation Degradation Products (Loss of Potency, Color Change) Compound->Degradation leads to Light Light (Photodegradation) Light->Degradation Heat Heat (Thermal Degradation) Heat->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Moisture Moisture (Hydrolysis) Moisture->Degradation pH Extreme pH (Acid/Base Hydrolysis) pH->Degradation

Sources

Validation & Comparative

A Comparative Analysis of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine: A Novel 4-Aminoquinoline Candidate Against Standard Antimalarials

Author: BenchChem Technical Support Team. Date: February 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global health. This has fueled an urgent search for novel antimalarial agents with superior efficacy, particularly against multidrug-resistant strains. The 4-aminoquinoline scaffold has historically been a cornerstone of antimalarial chemotherapy, with chloroquine being a prominent example. This guide provides a comparative analysis of a novel 4-aminoquinoline derivative, 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine, against established antimalarial drugs.

While direct experimental data for this specific compound is not yet publicly available, this guide will leverage data from structurally related 4-aminoquinoline analogues to provide a predictive comparison. We will juxtapose its anticipated performance with the known 50% inhibitory concentrations (IC50) of standard antimalarials such as chloroquine, artemisinin, mefloquine, and doxycycline. Furthermore, this document details the standard experimental protocols for determining in vitro antimalarial activity and elucidates the well-established mechanism of action for this class of compounds.

Comparative In Vitro Efficacy: A Predictive Outlook

The in vitro potency of an antimalarial compound is quantified by its IC50 value, which represents the concentration required to inhibit parasite growth by 50%. This is a critical parameter in the early stages of drug development. The efficacy of 4-aminoquinolines is heavily influenced by their ability to accumulate in the parasite's acidic food vacuole and interfere with heme detoxification.[1][2]

Based on structure-activity relationship studies of similar 4-aminoquinoline derivatives, it is hypothesized that 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine will exhibit potent activity, particularly against chloroquine-resistant strains. Modifications to the side chain of the 4-aminoquinoline core have been shown to overcome the resistance mechanisms that plague earlier drugs like chloroquine.[3][4][5]

For a comprehensive comparison, the following table summarizes the reported IC50 values for standard antimalarial drugs against various strains of P. falciparum.

DrugP. falciparum StrainIC50 (nM)Reference
Chloroquine 3D7 (Sensitive)~15-30[3]
Dd2 (Resistant)~100-150[3]
K1 (Resistant)>200[5]
Artemisinin 3D7 (Sensitive)~20[6]
K13 mutants (Resistant)Moderately Increased[7]
Mefloquine 3D7 (Sensitive)~16-30[6][8]
Dd2 (Resistant)~18[9]
Doxycycline 3D7 (Sensitive)~14,000[10]
Field IsolatesHighly Variable[11]

Experimental Methodology: Determining IC50 Values

The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[12][13] This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.

Step-by-Step Protocol for SYBR Green I Assay
  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[12]

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment. This ensures a uniform parasite population at the start of the assay.

  • Drug Plate Preparation: Serially dilute the test compounds and standard drugs in culture medium in a 96-well plate. Include a drug-free control and a background control (uninfected erythrocytes).

  • Assay Initiation: Add the synchronized, ring-stage parasitized erythrocytes (0.5% parasitemia, 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye. Add this lysis buffer to each well and incubate in the dark for 1 hour.[13]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[13]

  • Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the drug-free control (100% growth). Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental Workflow Diagram

experimental_workflow SYBR Green I Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture 1. P. falciparum Culture sync 2. Synchronize to Ring Stage culture->sync initiate 4. Add Parasites to Plate sync->initiate drug_plate 3. Prepare Drug Dilution Plate drug_plate->initiate incubate 5. Incubate for 72 hours initiate->incubate lyse 6. Lyse Cells & Stain with SYBR Green I incubate->lyse read 7. Read Fluorescence lyse->read calculate 8. Calculate IC50 Values read->calculate

Caption: Workflow of the SYBR Green I-based fluorescence assay.

Mechanism of Action of 4-Aminoquinolines

The primary mode of action of 4-aminoquinoline antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole.[1][8] During its intraerythrocytic stage, the parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin.[2]

4-aminoquinolines, being weak bases, accumulate in the acidic environment of the digestive vacuole. In their protonated form, they are trapped and reach high concentrations. These drugs then bind to free heme, preventing its polymerization into hemozoin.[9] The accumulation of the drug-heme complex and free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[14]

Mechanism of Action Diagram

mechanism_of_action Mechanism of 4-Aminoquinoline Action cluster_parasite Parasite Digestive Vacuole (Acidic) hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion amino_acids Amino Acids hemoglobin->amino_acids hemozoin Non-toxic Hemozoin heme->hemozoin Polymerization drug_heme_complex Drug-Heme Complex (Toxic) heme->drug_heme_complex drug 4-Aminoquinoline (e.g., Chloroquine) drug->hemozoin Inhibits drug->drug_heme_complex death Parasite Death drug_heme_complex->death Oxidative Stress, Membrane Damage

Sources

Comparative Guide: IR Spectrum Interpretation for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectrum for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine , a substituted 4-aminoquinoline derivative often explored in antimalarial and oncological pharmacophores.

Unlike standard spectral libraries, this document focuses on comparative validation . We analyze the target molecule against its synthetic precursor (4,7-dichloroquinoline) and compare sampling methodologies (ATR vs. KBr). The goal is to equip researchers with a self-validating protocol to confirm the successful installation of the C3-aminomethyl and C4-butylamine functionalities.

Structural Analysis & Theoretical IR Profile

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule contains two distinct amine environments that serve as the primary diagnostic markers.[1][2]

Chemical Structure Visualization

G cluster_0 Diagnostic Vibrations Quinoline Quinoline Core (Aromatic C=C / C=N) Cl 7-Chloro (C-Cl Stretch) Quinoline->Cl Pos 7 SecAmine 4-N-Butylamine (Secondary Amine) Quinoline->SecAmine Pos 4 PriAmine 3-Aminomethyl (Primary Amine) Quinoline->PriAmine Pos 3 Vib3 ν(C=N) Ring ~1580 cm⁻¹ Quinoline->Vib3 Vib2 ν(C-Cl) 600-800 cm⁻¹ Cl->Vib2 Vib1 ν(N-H) Doublet ~3300-3500 cm⁻¹ SecAmine->Vib1 PriAmine->Vib1

Figure 1: Structural deconstruction of the target molecule highlighting key vibrational modes.

Critical Functional Groups
  • Primary Amine (

    
     at C3):  Expected to show a doublet  in the high-frequency region (asymmetric and symmetric stretches).
    
  • Secondary Amine (

    
     at C4):  Expected to show a single  weak band, likely overlapping with the primary amine doublet.
    
  • Quinoline Ring: Characteristic heteroaromatic ring breathing bands.

  • 7-Chloro Substituent: A low-frequency band often obscured in the fingerprint region but critical for scaffold verification.

Comparative Analysis: Synthesis Validation

The most robust method for interpreting this spectrum is comparing it against the starting material, 4,7-dichloroquinoline . This comparison validates the nucleophilic substitution at the C4 position and the functionalization at C3.

Table 1: Target Product vs. Precursor (4,7-Dichloroquinoline)
Spectral RegionPrecursor: 4,7-DichloroquinolineTarget: 3-(aminomethyl)-N-butyl...Diagnostic Insight
3500–3100 cm⁻¹ Silent (No N-H bonds). Weak aromatic C-H only.Strong Multi-band System. 1. Doublet (~3380, 3480 cm⁻¹) for

.2. Singlet (~3250 cm⁻¹) for secondary amine.[3]
Primary Success Criteria. Appearance of N-H bands confirms amine installation.
3000–2800 cm⁻¹ Weak/Silent (No aliphatic chains).Moderate Intensity. Aliphatic C-H stretching (butyl chain & methylene bridge).Confirms presence of the butyl chain.
1620–1550 cm⁻¹ Sharp aromatic C=C / C=N.Broadened/Shifted. Amine scissoring (

) appears ~1600 cm⁻¹, overlapping ring modes.
N-H bending mode confirms primary amine.
800–600 cm⁻¹ Strong C-Cl stretches (C4-Cl and C7-Cl).Changed Profile. C4-Cl band disappears. C7-Cl band remains.Disappearance of C4-Cl indicates successful substitution.

Expert Insight: The disappearance of the C4-Cl stretching vibration (often found near 750-800 cm⁻¹) combined with the appearance of the N-H stretching manifold is the definitive "Go/No-Go" signal for this synthesis [1, 2].

Comparative Analysis: Methodology (ATR vs. KBr)

Choosing the right sampling technique is critical for amine salts, which can be hygroscopic.

Table 2: Performance Comparison of Sampling Techniques
FeatureAttenuated Total Reflectance (ATR) KBr Pellet (Transmission) Recommendation
Sample Prep None (Direct solid contact).Grinding with KBr salt; pressing hydraulic pellet.[4]ATR for routine QC.
Hygroscopicity Low risk. Fast acquisition minimizes water uptake.High risk. KBr absorbs moisture, creating broad -OH bands that obscure N-H peaks.ATR for amine salts.
Resolution Lower effective pathlength. Weaker peaks for trace impurities.Higher resolution and sensitivity for sharp aromatic bands.KBr for publication-quality structural characterization.
Amine Shift Peak positions may shift slightly lower due to refractive index effects.Standard library positions.Be consistent with reference data.

Protocol Decision: For this specific molecule, Diamond ATR is recommended. The hygroscopic nature of the primary amine side chain makes KBr pellets prone to water interference, which appears as a broad mound at 3400 cm⁻¹, completely masking the critical N-H doublet [3].

Detailed Spectral Interpretation Guide

The following table breaks down the specific wavenumbers for the target molecule. Note that exact values may vary by ±5 cm⁻¹ depending on the solid-state form (polymorph) and hydrogen bonding.

Table 3: Band Assignment for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine
Wavenumber (cm⁻¹)Vibration ModeAssignment
3450–3400 ν(N-H) AsymmetricPrimary amine (side chain). Sharp band.
3350–3300 ν(N-H) SymmetricPrimary amine (side chain). Sharp band.
~3250 ν(N-H) SecondaryBridging amine (Position 4). Often broader/weaker.[2]
3050–3010 ν(C-H) AromaticQuinoline ring protons.
2960–2850 ν(C-H) AliphaticButyl chain (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) and Methylene bridge.
1620–1580 ν(C=C) / ν(C=N)Quinoline ring skeletal vibrations (characteristic "Quinoline I & II" bands).
~1600 δ(N-H) ScissoringPrimary amine bending. (Likely a shoulder on the ring stretch).
1350–1250 ν(C-N) AromaticBond between Quinoline C4 and Nitrogen. Strong band.[5][6]
1100–1000 ν(C-N) AliphaticBonds in the butyl chain and aminomethyl group.
850–800 γ(C-H) Out-of-plane2 adjacent aromatic H's (Position 5,6) and isolated H (Position 8).
~740–700 ν(C-Cl)C-Cl stretch at Position 7.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Verify" workflow. This protocol includes a specific step to differentiate Amine N-H bands from moisture O-H bands.

Workflow Visualization

Workflow Start Start: Solid Sample Prep Sample Prep: Diamond ATR (Clean crystal with Isopropanol) Start->Prep Scan1 Acquire Spectrum A (32 Scans, 4 cm⁻¹ res) Prep->Scan1 Decision Check 3300-3500 cm⁻¹ region Scan1->Decision Broad Broad Mound? (Likely Moisture) Decision->Broad Undefined Sharp Sharp Doublet/Multiplet? Decision->Sharp Distinct Dry Vacuum Dry Sample (40°C, 2 hours) Broad->Dry D2O D₂O Exchange Test (Optional Validation) Sharp->D2O If ambiguous Final Final Validation: 1. N-H Doublet present 2. C4-Cl absent Sharp->Final Dry->Scan1 D2O->Final

Figure 2: Step-by-step acquisition and validation workflow.

Step-by-Step Methodology
  • Blanking: Collect a background spectrum of the clean ATR crystal (air) immediately before sampling.

  • Sample Application: Place ~10 mg of the solid product onto the Diamond ATR crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the hard crystalline lattice of quinolines).

  • Acquisition: Scan range 4000–400 cm⁻¹; 32 scans; Resolution 4 cm⁻¹.

  • Moisture Check (Self-Validation):

    • Observation: If the region 3600–3200 cm⁻¹ shows a broad, smooth curve, the sample is wet.

    • Action: Dry the sample in a vacuum oven at 40°C for 2 hours and re-scan.

    • Validation: True amine peaks are sharp .

  • D₂O Shake Test (Advanced Validation): If N-H assignment is ambiguous, dissolve a small amount in a solvent, add D₂O, and re-run. N-H bands will disappear (exchange to N-D), while C-H bands remain unchanged [4].[3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science and Technology, 4(1), 97-118. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for Quinoline and 4,7-dichloroquinoline base spectra). Link

Sources

Bioassay validation for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]

This guide defines the validation framework for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine (hereafter referred to as 4-AQ-Candidate ), a synthetic derivative of the 4-aminoquinoline class. Structurally related to Chloroquine (CQ) and Hydroxychloroquine (HCQ), this compound is primarily investigated for two activities: antimalarial efficacy (overcoming transporter-mediated resistance) and autophagy inhibition (for oncological applications).

Unlike standard Chloroquine, the specific aminomethyl and N-butyl side-chain modifications are designed to alter lipophilicity (LogP) and pKa, potentially enhancing lysosomal retention or evading the PfCRT resistance mechanism in malaria parasites.

Mechanism of Action: The Lysosomotropic Proton Trap

To validate this compound, one must first confirm its mechanism. Like its parent pharmacophore, 4-AQ-Candidate acts as a lysosomotropic weak base . It permeates membranes in its uncharged form, enters the acidic lysosome (pH ~4.5), becomes protonated (cationic), and is trapped. This accumulation neutralizes lysosomal pH, inhibiting hydrolases (Cathepsins) and blocking the fusion of autophagosomes with lysosomes.

Diagram: Lysosomotropic Mechanism & Autophagy Blockade

The following diagram illustrates the critical pathway you must validate:

MOA cluster_cell Cytoplasm (pH 7.2) cluster_lysosome Lysosome (pH 4.5 -> 7.0) Compound 4-AQ-Candidate (Uncharged) Protonated Protonated Compound (Trapped Cation) Compound->Protonated Passive Diffusion & Protonation Enzymes Cathepsins (Inactivated) Protonated->Enzymes Raises pH (Basification) Autophagosome Autophagosome (LC3-II High) Autophagosome->Protonated Fusion Blocked caption Fig 1. Mechanism of Action: Lysosomal trapping leads to pH elevation and fusion arrest.

[8]

Comparative Bioassay Framework

When validating 4-AQ-Candidate, you are not testing in a vacuum. You must benchmark it against established standards to determine if the side-chain modification offers a superior Therapeutic Index (TI) or Potency .

Comparison Table: 4-AQ-Candidate vs. Standards
FeatureChloroquine (CQ)Bafilomycin A1 (BafA1)4-AQ-Candidate (Target Profile)
Primary Target Lysosomal pH (Weak Base)V-ATPase (Proton Pump)Lysosomal pH (Modified Kinetics)
IC50 (Autophagy) 10–50 µM1–10 nMTarget: < 5 µM (Higher potency desired)
Reversibility Reversible (Washout ~2-4h)Irreversible (High affinity)Must determine (Likely Reversible)
Cytotoxicity (CC50) ~100 µM (Cell line dependent)High toxicity >24hTarget: > 100 µM (Improved safety window)
Assay Artifacts Fluorescence quenchingSaturation of fluxPotential autofluorescence (Quinoline core)

Protocol 1: Quantitative Lysosomal Acidity Assay

Objective: Confirm lysosomotropism and pH alteration. Critical Insight: Do not rely solely on "LysoTracker Red" intensity increases. While weak bases often cause lysosomal swelling (increasing signal initially), severe basification can eventually quench the pH-dependent fluorescence of LysoTracker. Acridine Orange (AO) is the preferred ratiometric validator.

Step-by-Step Methodology
  • Cell Seeding: Seed HeLa or HepG2 cells (5,000 cells/well) in 96-well black-wall plates. Adhere overnight.

  • Treatment:

    • Vehicle (DMSO)[1]

    • Positive Control: BafA1 (100 nM)

    • Comparator: CQ (50 µM)

    • 4-AQ-Candidate: Dose-response (0.1 µM – 100 µM).

    • Incubation: 4 hours.

  • Staining (Acridine Orange):

    • Wash cells 1x with PBS.

    • Add AO (5 µg/mL) in complete media for 15 mins at 37°C.

    • Note: AO emits Red in acidic vesicles (lysosomes) and Green in cytoplasm/DNA.

  • Detection:

    • Read Fluorescence:

      • Green Channel (Ex 488 / Em 515)

      • Red Channel (Ex 488 / Em 650)

  • Data Analysis:

    • Calculate Ratio = Red Intensity / Green Intensity.

    • Validation Criteria: 4-AQ-Candidate must cause a dose-dependent decrease in the Red/Green ratio (indicating loss of acidity), similar to CQ.

Protocol 2: The "Autophagic Flux Clamp" (Gold Standard)

Objective: Prove the compound blocks degradation rather than inducing autophagy. Scientific Integrity: Merely showing increased LC3-II levels is insufficient; that could mean induction. You must use the "Clamp" method with Bafilomycin A1.

Experimental Logic[10]
  • Scenario A (Inducer): If 4-AQ + BafA1 yields more LC3-II than BafA1 alone, the compound induces autophagy.

  • Scenario B (Blocker): If 4-AQ + BafA1 yields the same LC3-II as BafA1 alone (no additive effect), the compound blocks the pathway (functional redundancy). This is the expected result for 4-AQ-Candidate.

Workflow Diagram (DOT)

FluxAssay cluster_exp Experimental Conditions (4h Treatment) Ctrl Vehicle Control Lysis Cell Lysis (RIPA + Protease Inh.) Ctrl->Lysis Drug 4-AQ-Candidate (10 µM) Drug->Lysis Clamp BafA1 (Clamp) (100 nM) Clamp->Lysis Combo 4-AQ + BafA1 (Co-treatment) Combo->Lysis WB Western Blot Target: LC3B-II & p62 Lysis->WB Analysis Compare Band Density (Normalized to Actin) WB->Analysis caption Fig 2. The 'Flux Clamp' Workflow: Essential for distinguishing blockage from induction.

Protocol Details
  • Treatment Groups:

    • (1) DMSO

    • (2) 4-AQ-Candidate (Test Concentration, e.g., 10 µM)

    • (3) BafA1 (100 nM) - The Saturating Clamp

    • (4) 4-AQ-Candidate + BafA1

  • Lysis: Collect lysates after 4–6 hours.

  • Western Blot Targets:

    • LC3B-II: Marker of autophagosome membrane.

    • p62 (SQSTM1): Substrate degraded by autophagy.[2]

    • GAPDH/Actin: Loading control.

  • Interpretation:

    • Successful Validation: 4-AQ-Candidate treatment alone increases LC3-II and p62 levels (mimicking BafA1). In the Combo lane (4), LC3-II levels should not significantly exceed the BafA1-only lane (3).

Troubleshooting & Senior Scientist Insights

The "Quinoline Artifact"

Issue: 4-aminoquinolines are naturally fluorescent and can interfere with UV/Blue-based assays (like DAPI or certain viability dyes). Solution: Always run a "Cell-Free Compound Only" control in your plate reader assays to subtract background fluorescence.

Cytotoxicity vs. Specificity

Issue: High doses (>50 µM) of chloroquine derivatives often cause immediate necrotic cell death, which mimics autophagy blockage (biochemically) but is actually toxicity. Solution: Establish the CC50 (Cytotoxic Concentration 50%) using an ATP-based assay (e.g., CellTiter-Glo) before running flux assays. Ensure your flux assay is performed at concentrations < CC10.

Solubility

Issue: The N-butyl chain increases lipophilicity compared to CQ. Solution: Ensure DMSO stocks are fully dissolved. If precipitation occurs in aqueous media, consider complexing with cyclodextrin or reducing the stock concentration to 10 mM.

References

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy.

  • Nadanaciva, S., et al. (2011).[3][4] A high content screening assay for identifying lysosomotropic compounds.[3][4] Toxicology in Vitro.

  • Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective cancer therapies. European Journal of Pharmacology.

  • Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy.

  • Homewood, C. A., et al. (1972). The uptake of amodiaquine by rat liver lysosomes in vivo. Biochemical Pharmacology.

Sources

A Comparative Guide to Reference Standards for the Analysis of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of reference standards for the quantitative analysis and quality control of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine, a complex quinoline derivative relevant in pharmaceutical research and development. The selection of an appropriate reference standard is a critical decision that underpins the accuracy, validity, and regulatory defensibility of all subsequent analytical data. This document offers a framework for making an informed choice based on scientific principles and intended use.

The Foundational Role of Reference Standards in Pharmaceutical Analysis

In pharmaceutical quality control, a reference standard serves as the benchmark against which a sample of an active pharmaceutical ingredient (API) or drug product is measured.[1] Its quality and characterization are paramount. For a specific molecule like 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine, which may be a new chemical entity (NCE), metabolite, or impurity, a well-defined reference standard is indispensable for:

  • Accurate Quantification: Determining the precise amount of the analyte in a sample.

  • Method Validation: Establishing the performance characteristics of analytical procedures like HPLC or GC.[2]

  • Impurity Profiling: Identifying and quantifying process-related impurities or degradation products.[3]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.[4]

There are several tiers of reference standards, each defined by its level of characterization and metrological traceability.

  • Primary Reference Standard: A substance demonstrated to be authentic and of high purity through extensive analytical testing.[5] These can be sourced from official pharmacopeias (e.g., USP, EP) or be established as an in-house primary standard through comprehensive characterization.

  • Certified Reference Material (CRM): A reference material accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[5] High-quality CRMs are produced by accredited manufacturers under standards like ISO 17034, ensuring the highest level of accuracy and reliability.[1][6]

  • Secondary (or Working) Reference Standard: A substance whose quality and purity are established by comparison to a primary reference standard.[5] These are used for routine laboratory analyses to conserve the more valuable primary standard.

Landscape of Available Standards for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine

Given the specific and non-proprietary name of the target analyte, it is unlikely to have an established monograph in major pharmacopeias unless it is a well-known impurity or metabolite of a commercial drug. Therefore, researchers and QC analysts must typically consider one of the following options.

Standard TypeDescriptionSource Example
Option A: Commercial Certified Reference Material (CRM) A high-purity standard produced by a specialized manufacturer accredited to ISO 17034 and ISO/IEC 17025. This is the gold standard for quantitative applications.Mikromol, SynThink, LGC Standards[1][4][6]
Option B: Custom Synthesis Standard A batch of the compound synthesized on demand by a third-party organization. The level of characterization can vary based on the service agreement.TLC Pharmaceutical Standards, various CROs[7]
Option C: In-house Primary Standard A batch of the compound synthesized and thoroughly characterized internally by the drug developer to serve as the primary reference. This is common for novel compounds.Internal R&D/Analytical Department

Head-to-Head Comparison: A Certificate of Analysis Deep Dive

The quality of a reference standard is fully transparent through its Certificate of Analysis (CoA). Below is a comparative summary of what to expect from the CoA for each option.

FeatureCommercial CRM (Option A) Custom Synthesis Standard (Option B) In-house Primary Standard (Option C)
Identity Confirmation Confirmed by ¹H-NMR, ¹³C-NMR, MS, and IR spectroscopy.Typically confirmed by ¹H-NMR and MS.Confirmed by ¹H-NMR, ¹³C-NMR, MS, IR, and elemental analysis.
Purity (Assay) Quantitative Assay: Determined by a primary method like qNMR or 100% Mass Balance, often confirmed by a second method (e.g., HPLC-UV).[4]Semi-Quantitative Purity: Usually reported as purity by HPLC area % (e.g., >98%). This is not a true mass-based assay.Quantitative Assay: Determined by a primary method (qNMR or Mass Balance) if capabilities exist. Otherwise, a well-validated HPLC method against a qualified external standard is used.
Certified Value & Uncertainty Provides a certified assay value with a stated measurement uncertainty (e.g., 99.8% ± 0.2%).[4]No certified value or measurement uncertainty is provided.An assigned value is given, but a formal measurement uncertainty may not be calculated unless following metrological principles.
Traceability Statement of metrological traceability to the International System of Units (SI).No traceability statement.Traceability is internal to the organization.
Accreditation Produced under ISO 17034 and ISO/IEC 17025 accreditation.[6][8]Not produced under formal accreditation.Not formally accredited unless the internal lab holds ISO 17025 accreditation for testing.
Impurity Profile Characterized and, where possible, identified impurities are listed.May list major impurities by HPLC peak area but often without structural identification.Known process impurities and degradation products are tracked and quantified.
Documentation Comprehensive CoA with all spectral data and a detailed description of the certification process.Basic CoA with HPLC chromatogram, NMR, and MS spectra.Extensive internal documentation package including synthesis, purification, and all characterization data.

Experimental Protocol: Comparative HPLC-UV Analysis

This protocol outlines a robust HPLC-UV method for the analysis of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine, suitable for assay determination and impurity profiling. The choice of stationary phase is critical for quinoline derivatives, which can exhibit challenging peak shapes on standard C18 columns. A naphthylpropyl stationary phase is recommended here as it can offer superior selectivity for the planar quinoline ring system through π-π interactions.[9][10]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standards (CRM, Custom, In-house) B Prepare Stock Solutions (e.g., 1.0 mg/mL in Diluent) A->B D Prepare Test Sample Solution (e.g., 50 µg/mL) A->D C Create Calibration Standards (e.g., 1-100 µg/mL) B->C G Inject Calibration Standards C->G H Inject Test Sample D->H E System Equilibration F System Suitability Test (SST) (Inject Standard at 50 µg/mL) E->F F->G G->H I Generate Calibration Curve (Peak Area vs. Concentration) G->I K Calculate Analyte Concentration in Test Sample H->K J Check Curve Linearity (R² > 0.999) I->J J->K L Determine Assay (%) and Impurity Profile K->L

Caption: HPLC-UV workflow for comparative analysis.

Methodology
  • Equipment and Materials:

    • HPLC system with UV/Vis or DAD detector

    • Analytical balance

    • Volumetric flasks and pipettes

    • HPLC Column: Naphthylpropyl phase (e.g., 4.6 x 150 mm, 3.5 µm)

    • Reference Standards: Option A (CRM), Option B (Custom), Option C (In-house)

    • Test Sample: Batch of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine for analysis

    • Reagents: Acetonitrile (HPLC grade), Ammonium acetate (reagent grade), Acetic acid (reagent grade), Deionized water

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to 20% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

    • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v)

  • Step-by-Step Procedure:

    • Standard Preparation: Accurately weigh and prepare stock solutions of each reference standard (A, B, and C) at 1.0 mg/mL in diluent. Prepare a series of calibration standards by serial dilution, ranging from 1.0 µg/mL to 100.0 µg/mL.

    • Sample Preparation: Accurately weigh and prepare the test sample to a nominal concentration of 50.0 µg/mL in diluent.

    • System Suitability Testing (SST): Before analysis, inject a mid-point calibration standard (e.g., 50.0 µg/mL) five times. The acceptance criteria must be met:

      • Tailing Factor: ≤ 1.5 (ensures peak symmetry)

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0% (ensures injection precision)

    • Analysis:

      • Inject the diluent blank to ensure no system contamination.

      • Inject the calibration standards in increasing order of concentration.

      • Inject the test sample solution. Bracket with check standards every 5-10 injections.

    • Data Processing:

      • Generate a linear regression calibration curve from the calibration standards (Peak Area vs. Concentration). The correlation coefficient (R²) should be ≥ 0.999.

      • Use the regression equation to calculate the concentration of 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine in the test sample solution.

      • Calculate the final assay of the test sample using the following formula, ensuring to use the certified/assigned purity value of the reference standard used for quantification:

      Assay (%) = (C_sample / C_nominal) × P_standard × 100

      Where:

      • C_sample is the concentration determined from the calibration curve.

      • C_nominal is the theoretical concentration of the prepared sample.

      • P_standard is the purity of the reference standard (e.g., 0.998 for a 99.8% pure standard).

Selecting the Right Standard: A Decision Framework

The choice of reference standard is dictated by its intended application. A "fit-for-purpose" approach balances cost, availability, and the required level of data quality.

G cluster_dev Early R&D / Discovery cluster_reg Regulated Environment (GLP/GMP) start What is the intended use of the analysis? dev_choice Use Custom Synthesis Standard (Option B) or In-house Standard (Option C). Focus is on relative purity and identity. start->dev_choice reg_q1 Is a Commercial CRM (Option A) available? start->reg_q1 reg_yes Use Commercial CRM. Ensures highest accuracy and regulatory acceptance. reg_q1->reg_yes Yes reg_no Qualify In-house Standard (Option C) as a Primary Standard. Requires extensive characterization. reg_q1->reg_no No reg_routine For routine testing, generate a Secondary Standard qualified against the Primary Standard. reg_no->reg_routine

Caption: Decision tree for reference standard selection.

  • For Early-Stage R&D and Discovery: The primary goals are identity confirmation and relative purity assessment. A well-characterized Custom Synthesis Standard (Option B) or an early batch of an In-house Standard (Option C) is typically sufficient.

  • For GLP/GMP-Regulated Analysis (e.g., Clinical Trial Material Release, Stability Testing): The highest level of accuracy and traceability is required. The ideal choice is a Commercial CRM (Option A) . If one is not available, the organization must invest in the comprehensive characterization required to qualify an In-house Primary Standard (Option C) . For high-volume routine testing, a secondary standard qualified against this primary standard can then be used.

Conclusion

The integrity of analytical data for 3-(aminomethyl)-N-butyl-7-chloroquinolin-4-amine is directly dependent on the quality of the reference standard used. While a commercial CRM from an accredited source provides the highest assurance of quality and regulatory acceptance, its availability may be limited for novel compounds. In such cases, the development of a robust, well-characterized in-house primary standard is a necessary and critical investment. This guide provides the framework for comparing these alternatives and implementing a scientifically sound analytical method to ensure data is accurate, reproducible, and fit for its intended purpose in the drug development lifecycle.

References

  • SynThink Research Chemicals. "Certified Reference Materials (CRMs) for Pharma QC." Accessed February 2024.
  • Taylor & Francis Online. "Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria." Published May 24, 2018. [Link]

  • Taylor & Francis Online. "Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria." Published May 24, 2018.
  • ResearchGate. "(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives." Published August 2025. [Link]

  • Pharmaceutical Technology. "USP Certified Reference Materials." Published April 5, 2016. [Link]

  • SIELC Technologies. "HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column." Published October 4, 2023. [Link]

  • ResearchGate. "HPLC analysis of 125 I labeled quinazoline derivatives | Download Table." Accessed February 2024. [Link]

  • NIH National Center for Biotechnology Information. "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC." Accessed February 2024. [Link]

  • MDPI. "2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine." Published October 8, 2024. [Link]

  • Asian Journal of Chemistry. "Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I." Accessed February 2024. [Link]

  • Baxendale Group - Durham University. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Published September 23, 2021. [Link]

  • MDPI. "Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R." Published October 8, 2022. [Link]

  • BindingDB. "BDBM23302 4-amino-7-chloroquinoline (ACQ)-based compound, 7::N-(3-aminopropyl)-7-chloroquinolin-4-amine." Accessed February 2024. [Link]

  • Pharmaffiliates. "Chloroquine-impurities." Accessed February 2024. [Link]

  • Novachem. "Reference standards for pharmaceutical analysis 2018." Accessed February 2024. [Link]

  • Arkivoc. "Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkyl benzoate derivatives." Accessed February 2024. [Link]

  • PubChem. "7-chloro-N-(3-methylphenyl)quinazolin-4-amine | C15H12ClN3." Accessed February 2024. [Link]

  • PubChem. "4-Amino-7-chloroquinoline | C9H7ClN2." Accessed February 2024. [Link]

  • Hovione. "Small Molecule Development Analytical Methods for Faster Time to Market." Accessed February 2024. [Link]

  • Canadian Journal of Chemistry. "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products." Published February 24, 2023. [Link]

  • Agilent. "Analysis of Organic Volatile Impurities in Drug Products and Drug Substances." Published July 29, 2021. [Link]

  • Mangalam Drugs & Organics. "Impurities." Accessed February 2024. [Link]

  • ResearchGate. "(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Published October 12, 2025. [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.